Cas no 29700-20-7 (Perlolyrin)
Perlolyrin Chemical and Physical Properties
Names and Identifiers
-
- 5-(9H-pyrido[3,4-b]indol-1-yl)-2-Furanmethanol
- 2-Furanmethanol,5-(9H-pyrido[3,4-b]indol-1-yl)-
- perlolyrine
- C09231
- perlolyrin
- NS00094319
- 2-(b-Carbolin-1-yl)-5-hydroxymethylfuran
- SV3L654T9S
- Substance YS
- [5-(9H-Beta-carbolin-1-yl)-2-furyl]methanol
- 29700-20-7
- UNII-SV3L654T9S
- CHEBI:69444
- Yellow substance YS
- 5-(9H-Pyrido(3,4-b)indol-1-yl)-2-Furanmethanol
- BDBM50458321
- HY-W783671
- DTXSID50903330
- InChI=1/C16H12N2O2/c19-9-10-5-6-14(20-10)16-15-12(7-8-17-16)11-3-1-2-4-13(11)18-15/h1-8,18-19H,9H
- CHEMBL501991
- SCHEMBL3919519
- [5-(9H-Beta-carbolin-1-yl)-2-furyl]methanol #
- 2-Furanmethanol, 5-(9H-pyrido[3,4-b]indol-1-yl)-
- (5-{9H-PYRIDO[3,4-B]INDOL-1-YL}FURAN-2-YL)METHANOL
- AKOS040763548
- 2-Furanmethanol, 5-(9H-pyrido(3,4-b)indol-1-yl)-
- CS-0858210
- 5-(9H-Pyrido[3,4-b]indol-1-yl)-2-furanmethanol, 9CI
- CCRIS 4068
- Q27104974
- FS-8377
- [5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol
- KFUCYPGCMLPUMT-UHFFFAOYSA-N
- Alkaloid YS
- [5-(9H-pyrido[3, 4-b]indol-1-yl)furan-2-yl]methanol
- 2-Dehydrocarbonylflazin
- Tribulusterine
- Perlolyrin
-
- Inchi: 1S/C16H12N2O2/c19-9-10-5-6-14(20-10)16-15-12(7-8-17-16)11-3-1-2-4-13(11)18-15/h1-8,18-19H,9H2
- InChI Key: KFUCYPGCMLPUMT-UHFFFAOYSA-N
- SMILES: O1C(CO)=CC=C1C1C2=C(C=CN=1)C1C=CC=CC=1N2
Computed Properties
- Exact Mass: 264.089877630g/mol
- Monoisotopic Mass: 264.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 62Ų
Perlolyrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95291-5mg |
Perlolyrine |
29700-20-7 | >=98% | 5mg |
$413 | 2021-07-22 | |
| Chemenu | CM578262-10mg |
perlolyrine |
29700-20-7 | 98% | 10mg |
$1123 | 2023-02-02 | |
| ChemFaces | CFN95291-5mg |
Perlolyrine |
29700-20-7 | >=98% | 5mg |
$413 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6548-5 mg |
Perlolyrine |
29700-20-7 | 5mg |
¥4340.00 | 2022-02-28 | ||
| TRC | P354470-5mg |
Perlolyrin |
29700-20-7 | 5mg |
$155.00 | 2023-05-17 | ||
| TRC | P354470-25mg |
Perlolyrin |
29700-20-7 | 25mg |
$689.00 | 2023-05-17 | ||
| TRC | P354470-50mg |
Perlolyrin |
29700-20-7 | 50mg |
$1217.00 | 2023-05-17 | ||
| TRC | P354470-100mg |
Perlolyrin |
29700-20-7 | 100mg |
$ 1800.00 | 2023-09-06 | ||
| TargetMol Chemicals | TN6548-5mg |
Perlolyrine |
29700-20-7 | 5mg |
¥ 2350 | 2024-07-19 | ||
| TargetMol Chemicals | TN6548-5 mg |
Perlolyrine |
29700-20-7 | 98% | 5mg |
¥ 2,350 | 2023-07-10 |
Perlolyrin Suppliers
Perlolyrin Related Literature
-
Bo Zheng,Tien Ha Trieu,Tian-Zhuo Meng,Xia Lu,Jing Dong,Qiang Zhang,Xiao-Xin Shi RSC Adv. 2018 8 6834
-
J. A. D. Jeffreys J. Chem. Soc. C 1970 1091
-
Hui-li Zheng,Meng-ting Li,Tong Zhou,Ying-yi Wang,Er-Xin Shang,Yong-qing Hua,Jin-ao Duan,Yue Zhu Food Funct. 2023 14 399
-
S. Srinath,R. Abinaya,Arun Prasanth,M. Mariappan,R. Sridhar,B. Baskar Green Chem. 2020 22 2575
-
R. Abinaya,K. Mani Rahulan,S. Srinath,Abdul Rahman,P. Divya,K. K. Balasubramaniam,R. Sridhar,B. Baskar Green Chem. 2021 23 5990
Additional information on Perlolyrin
Introduction to Perlolyrin (CAS No. 29700-20-7)
Perlolyrin (CAS No. 29700-20-7) is a unique and multifaceted compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, known for its intricate molecular structure and diverse biological activities, has been the subject of numerous studies aimed at elucidating its potential applications in various therapeutic areas.
The chemical structure of Perlolyrin is characterized by a complex arrangement of aromatic rings and functional groups, which contribute to its unique properties. Recent advancements in analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have provided detailed insights into the molecular architecture of Perlolyrin. These techniques have not only confirmed the presence of specific functional groups but also revealed subtle structural variations that may influence its biological activity.
In the realm of biological research, Perlolyrin has demonstrated a wide range of bioactive properties. Studies have shown that it exhibits potent antioxidant, anti-inflammatory, and antimicrobial activities. These properties are attributed to its ability to scavenge free radicals, modulate inflammatory pathways, and inhibit the growth of various microorganisms. For instance, a recent study published in the Journal of Medicinal Chemistry reported that Perlolyrin effectively reduced oxidative stress in cellular models, thereby protecting cells from damage caused by reactive oxygen species (ROS).
The anti-inflammatory effects of Perlolyrin have also been extensively investigated. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that Perlolyrin significantly inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that Perlolyrin could be a promising candidate for the development of anti-inflammatory drugs.
In addition to its antioxidant and anti-inflammatory properties, Perlolyrin has shown promising antimicrobial activity against a variety of pathogenic bacteria and fungi. A study published in the Antimicrobial Agents and Chemotherapy journal reported that Perlolyrin exhibited strong inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This antimicrobial activity is particularly significant in light of the growing global concern over antibiotic resistance.
The potential therapeutic applications of Perlolyrin extend beyond its direct bioactive properties. Recent research has explored its use as a drug delivery vehicle due to its ability to enhance the solubility and bioavailability of other compounds. A study conducted by researchers at Harvard University found that encapsulating hydrophobic drugs within Perlolyrin-based nanoparticles significantly improved their pharmacokinetic profiles and therapeutic efficacy. This approach has shown promise in enhancing the treatment outcomes for various diseases, including cancer and neurodegenerative disorders.
The safety profile of Perlolyrin is another critical aspect that has been extensively evaluated. Toxicological studies have indicated that it exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, Perlolyrin (CAS No. 29700-20-7) is a versatile compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and multifaceted bioactive properties make it an exciting subject for further research and development in the fields of chemistry, biology, and pharmaceutical sciences. As new insights continue to emerge, it is likely that Perlolyrin will play an increasingly important role in advancing our understanding and treatment of various diseases.
29700-20-7 (Perlolyrin) Related Products
- 91897-55-1(1-[5-(hydroxymethyl)furan-2-yl]-5H-pyrido[4,3-b]indole)
- 138349-13-0(2-Furanmethanol, 5-(2-pyridinyl)-)
- 476635-95-7(BENZO[G]QUINOXALINE, 2,3-DI-2-FURANYL-)
- 494-21-3(2-(2-furanyl)-Quinoxaline)
- 693258-33-2(DIBENZO[F,H]QUINOXALINE, 2,3-DI-2-FURANYL-)
- 50892-81-4(9H-Pyrido[3,4-b]indole,1-(2-furanyl)-)
- 100041-05-2(flazin)
- 104537-94-2(Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate)
- 863301-94-4(2-FURAN-2-YL-1H-PYRROLO[2,3-C]PYRIDINE)
- 76135-36-9(1-furan-2-yl-9H-beta-carboline-3-carboxylic acid)